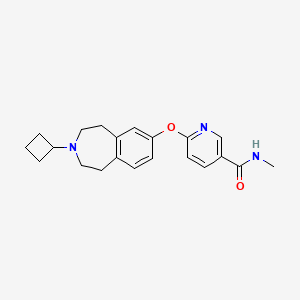
6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-methyl-3-pyridinecarboxamide
Übersicht
Beschreibung
A potent and selective H3-receptor inverse agonist developed. It has subnanomolar affinity for the H3 receptor (Ki 0.2nM) and selectivity of over 10,000x for H3 over other histamine receptor subtypes. Animal studies have shown it to possess not only stimulant and nootropic effects, but also analgesic action suggesting a role for H3 receptors in pain processing in the spinal cord. GSK-189,254 and several other related drugs are currently being investigated as a treatment for Alzheimer's disease and other forms of dementia, as well as possible use in the treatment of conditions such as narcolepsy, or neuropathic pain which do not respond well to conventional analgesic drugs. Reference1) Antagonism of supraspinal histamine H3 receptors modulates spinal neuronal activity in neuropathic rats. McGaraughty S1, Chu KL, Cowart MD, Brioni JD. J Pharmacol Exp Ther. 2012 Oct; 343:13-20. doi: 10.1124/jpet. 12.194761. Epub 2012 Jun 22.2) Unexpectedly high affinity of a novel histamine H receptor antagonist, GSK239512, in vivo in human brain, determined using PET. Ashworth S1, Berges A, Rabiner EA, Wilson AA, Comley RA, Lai RY, Boardley R, Searle G, Gunn RN, Laruelle M, Cunningham VJ. Br J Pharmacol. 2014 Mar; 171:1241-9. doi: 10.1111/bph. 2505.3) A new facile synthetic route to [11C]GSK189254, a selective PET radioligand for imaging of CNS histamine H3 receptor. Wang M1, Gao M, Steele BL, Glick-Wilson BE, Brown-Proctor C, Shekhar A, Hutchins GD, Zheng QH. Bioorg Med Chem Lett. 2012 Jul 15; 22:4713-8. doi: 10.1016/j. bmcl. 012.05.076. Epub 2012 May 26.4) Identification of clinical candidates from the benzazepine class of histamine H3 receptor antagonists. Wilson DM1, Apps J, Bailey N, Bamford MJ, Beresford IJ, Brackenborough K, Briggs MA, Brough S, Calver AR, Crook B, Davis RK, Davis RP, Davis S, Dean DK, Harris L, Heslop T, Holland V, Jeffrey P, Panchal TA, Parr CA, Quashie N, Schogger J, Sehmi SS, Stean Bioorg Med Chem Lett. 2013 Dec 15; 23:6890-6. doi: 10.1016/j. bmcl. 013.09.090. Epub 2013 Oct 5.
GSK-189254 is a potent and selective H3-receptor inverse agonist. It has subnanomolar affinity for the H3 receptor and selectivity of over 10,000x for H3 over other histamine receptor subtypes. Animal studies have shown it to possess not only stimulant and nootropic effects, but also analgesic action suggesting a role for H3 receptors in pain processing in the spinal cord. GSK-189,254 and several other related drugs are currently being investigated as a treatment for Alzheimer's disease and other forms of dementia, as well as possible use in the treatment of conditions such as narcolepsy, or neuropathic pain which do not respond well to conventional analgesic drugs.
Wissenschaftliche Forschungsanwendungen
Histamine H3 Receptor Antagonist
GSK189254A is a novel, potent, and selective histamine H3 receptor antagonist . It has high affinity for both recombinant H3 receptors expressed in HEK-293 cells and native H3 receptors expressed in the cerebral cortex of several species . This makes it a valuable tool in neuroscience research, particularly in studies related to histamine function and its role in various neurological and psychiatric disorders.
Neurological Research
GSK189254A has been used in various neurological studies due to its ability to bind to histamine H3 receptors in the brain . For instance, it has been used in research related to Alzheimer’s disease , where it has been shown to improve cognitive performance in preclinical models .
Sleep-Wake Cycle Research
The compound has been used in sleep-wake cycle research. In one study, the effects of acute and repeat administration of GSK189254 on the sleep-wake cycle in wild-type and orexin knockout mice were investigated .
Pharmacokinetic Studies
GSK189254A has been used in pharmacokinetic studies in rats . These studies help understand the absorption, distribution, metabolism, and excretion of the compound, which is crucial for its potential therapeutic applications.
Immunology/Inflammation Research
Due to its role as a histamine H3 receptor antagonist, GSK189254A may have implications in immunology and inflammation research . Histamine plays a significant role in immune response and inflammation, and thus, studying the effects of H3 receptor antagonists like GSK189254A can provide valuable insights.
Potential Therapeutic Applications
While GSK189254A is primarily used in research, its properties suggest potential therapeutic applications. For instance, its role in improving cognitive performance in preclinical models suggests potential use in treating cognitive impairments in conditions like Alzheimer’s disease .
Wirkmechanismus
Target of Action
GSK189254A, also known as GSK189254, is a novel, potent, and selective antagonist of the histamine H3 receptor . The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system by regulating the release of various neurotransmitters .
Mode of Action
GSK189254A exhibits high affinity for both recombinant H3 receptors expressed in HEK-293-MSR-II cells and native H3 receptors expressed in the cerebral cortex of several species . By antagonizing the H3 receptor, GSK189254A inhibits the receptor’s normal function, leading to increased release of neurotransmitters such as acetylcholine, noradrenaline, and dopamine .
Biochemical Pathways
The antagonism of the H3 receptor by GSK189254A affects several biochemical pathways. Primarily, it increases the release of neurotransmitters in the brain, particularly in the anterior cingulate cortex and the dorsal hippocampus . This action can lead to various downstream effects, including enhanced cognitive function and altered sleep-wake cycles .
Result of Action
The antagonism of the H3 receptor by GSK189254A leads to increased release of certain neurotransmitters, which has been shown to improve performance in various cognition paradigms, including passive avoidance, water maze, object recognition, and attentional set shift in rats . In mice, acute administration of GSK189254A has been shown to alter the sleep-wake cycle and reduce narcoleptic episodes .
Eigenschaften
IUPAC Name |
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROHEWWOCPRMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005982 | |
| Record name | GSK 189254A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-methyl-3-pyridinecarboxamide | |
CAS RN |
720690-73-3 | |
| Record name | 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720690-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK 189254A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720690733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK 189254A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-189254A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4TX6CO53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of GSK189254?
A1: GSK189254 acts as a potent and selective antagonist of the histamine H3 receptor (H3R), a G-protein coupled receptor primarily found in the central nervous system (CNS). [, , , , ]
Q2: How does GSK189254's interaction with H3R affect neurotransmitter release?
A2: As an H3R antagonist, GSK189254 blocks the receptor's inhibitory effects on neurotransmitter release. This leads to increased release of histamine, acetylcholine, noradrenaline, and dopamine in various brain regions. [, , , , ]
Q3: Are the effects of GSK189254 on neurotransmitter release uniform across brain regions?
A3: Research suggests that GSK189254 exerts region-specific effects on histamine release. For instance, local administration into the tuberomammillary nucleus increases histamine release in the nucleus basalis magnocellularis and cortex but not in the striatum. []
Q4: What is the significance of GSK189254's regional specificity in the brain?
A4: This regional selectivity suggests that histaminergic neurons form distinct pathways with varying sensitivity to H3R antagonists, allowing for targeted modulation of neurotransmitter release in specific brain circuits. []
Q5: Does GSK189254 exhibit any inverse agonist activity at the H3R?
A5: Yes, GSK189254 displays inverse agonist activity in addition to its antagonist properties, as evidenced by its ability to reduce basal guanosine 5′-O-(3-[35S]thio)triphosphate binding at the human recombinant H3R. []
Q6: What is the molecular formula and weight of GSK189254?
A6: This information has not been explicitly stated in the provided abstracts. A full structural characterization, including spectroscopic data, would necessitate access to the full research articles or chemical databases.
Q7: Has GSK189254 demonstrated efficacy in preclinical models of cognitive disorders?
A7: Yes, GSK189254 shows promise in preclinical studies for improving cognitive function. It has shown efficacy in animal models of Alzheimer’s disease, enhancing cognitive performance in tasks such as passive avoidance, water maze, object recognition, and attentional set shifting. [, ]
Q8: What is the evidence for GSK189254's potential in treating neuropathic pain?
A8: Research indicates that GSK189254 can alleviate pain hypersensitivity in rodent models of neuropathic pain. Studies suggest this effect is mediated, at least in part, by the histamine H4 receptor (H4R), adding a layer of complexity to its mechanism of action. [, ]
Q9: What is the role of the locus coeruleus in GSK189254's analgesic effects?
A9: The locus coeruleus, a brainstem region involved in pain modulation, appears crucial for GSK189254's analgesic action. Lesioning this area abolishes the drug's ability to reduce spinal neuronal activity in neuropathic pain models. []
Q10: Has GSK189254 been evaluated in human clinical trials?
A10: While GSK189254 itself has not progressed to late-stage clinical trials, its development paved the way for other H3R antagonists that have been evaluated in humans for conditions like narcolepsy, attention-deficit hyperactivity disorder, and schizophrenia. []
Q11: What analytical techniques have been used to study GSK189254 in biological samples?
A12: Positron Emission Tomography (PET) imaging with the radiolabeled analog [11C]GSK189254 has been instrumental in studying the drug's brain penetration, receptor occupancy, and pharmacokinetics in preclinical models and humans. [, , , ]
Q12: Have any alternative radioligands for imaging H3R been explored?
A14: Yes, researchers have investigated other radiotracers, including [11C]AZ13153556 and [11C]MK-8278, as potential alternatives to [11C]GSK189254 for H3R imaging. [, ]
Q13: What are the advantages of using PET imaging to study GSK189254?
A15: PET imaging offers a non-invasive approach to quantify H3R availability in the living brain, providing insights into the drug's target engagement and distribution. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


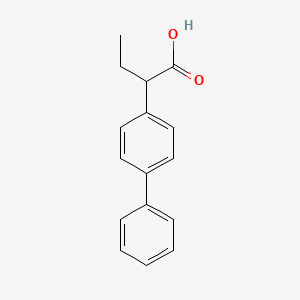
![(9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate](/img/structure/B1684239.png)
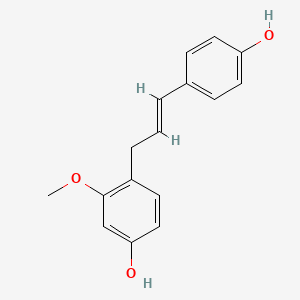
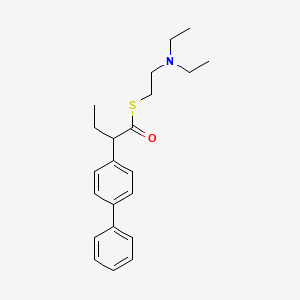

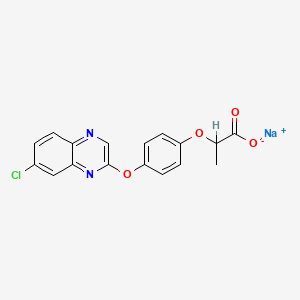


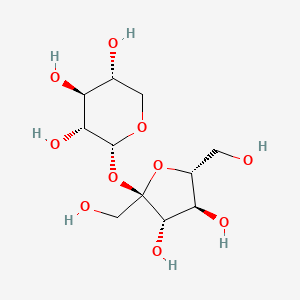
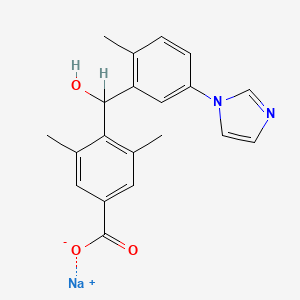
![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)

